REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:7]2[O:8][CH:9]2[C:10]([NH2:11])=[O:12])[cH:13][cH:14]1.[CH3:53][OH:54].[Cl-:29].[Cl:55][c:56]1[cH:57][cH:58][cH:59][cH:60][cH:61]1.[ClH:52].[NH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][c:21]1[SH:22].[NH2:30][c:31]1[c:32]([S:37][CH:38]([CH:39]([C:40](=[O:41])[NH2:42])[OH:43])[c:44]2[cH:45][cH:46][c:47]([O:50][CH3:51])[cH:48][cH:49]2)[cH:33][cH:34][cH:35][cH:36]1.[OH2:23].[OH2:24].[OH2:25].[OH2:26].[OH2:27].[OH2:28]>>[c:31]12[c:32]([cH:33][cH:34][cH:35][cH:36]1)[S:37][CH:38]([c:44]1[cH:45][cH:46][c:47]([O:50][CH3:51])[cH:48][cH:49]1)[CH:39]([OH:43])[C:40](=[O:41])[NH:42]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C2OC2C(N)=O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1S
|
Name
|
COc1ccc(C(Sc2ccccc2N)C(O)C(N)=O)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C(Sc2ccccc2N)C(O)C(N)=O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C2Sc3ccccc3NC(=O)C2O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:7]2[O:8][CH:9]2[C:10]([NH2:11])=[O:12])[cH:13][cH:14]1.[CH3:53][OH:54].[Cl-:29].[Cl:55][c:56]1[cH:57][cH:58][cH:59][cH:60][cH:61]1.[ClH:52].[NH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][c:21]1[SH:22].[NH2:30][c:31]1[c:32]([S:37][CH:38]([CH:39]([C:40](=[O:41])[NH2:42])[OH:43])[c:44]2[cH:45][cH:46][c:47]([O:50][CH3:51])[cH:48][cH:49]2)[cH:33][cH:34][cH:35][cH:36]1.[OH2:23].[OH2:24].[OH2:25].[OH2:26].[OH2:27].[OH2:28]>>[c:31]12[c:32]([cH:33][cH:34][cH:35][cH:36]1)[S:37][CH:38]([c:44]1[cH:45][cH:46][c:47]([O:50][CH3:51])[cH:48][cH:49]1)[CH:39]([OH:43])[C:40](=[O:41])[NH:42]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C2OC2C(N)=O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1S
|
Name
|
COc1ccc(C(Sc2ccccc2N)C(O)C(N)=O)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C(Sc2ccccc2N)C(O)C(N)=O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C2Sc3ccccc3NC(=O)C2O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:7]2[O:8][CH:9]2[C:10]([NH2:11])=[O:12])[cH:13][cH:14]1.[CH3:53][OH:54].[Cl-:29].[Cl:55][c:56]1[cH:57][cH:58][cH:59][cH:60][cH:61]1.[ClH:52].[NH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][c:21]1[SH:22].[NH2:30][c:31]1[c:32]([S:37][CH:38]([CH:39]([C:40](=[O:41])[NH2:42])[OH:43])[c:44]2[cH:45][cH:46][c:47]([O:50][CH3:51])[cH:48][cH:49]2)[cH:33][cH:34][cH:35][cH:36]1.[OH2:23].[OH2:24].[OH2:25].[OH2:26].[OH2:27].[OH2:28]>>[c:31]12[c:32]([cH:33][cH:34][cH:35][cH:36]1)[S:37][CH:38]([c:44]1[cH:45][cH:46][c:47]([O:50][CH3:51])[cH:48][cH:49]1)[CH:39]([OH:43])[C:40](=[O:41])[NH:42]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C2OC2C(N)=O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1S
|
Name
|
COc1ccc(C(Sc2ccccc2N)C(O)C(N)=O)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C(Sc2ccccc2N)C(O)C(N)=O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C2Sc3ccccc3NC(=O)C2O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |